(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid solubility in organic solvents
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid solubility in organic solvents
Solvation Dynamics and Protocols for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid in Organic Synthesis
Executive Summary
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid—frequently designated as H-Asu(OtBu)-OH or L-alpha-aminosuberic acid omega-tert-butyl ester—is an indispensable building block in the design of peptide-based therapeutics, particularly for synthesizing dicarba peptide analogs and stapled peptides 1[1]. Despite its high utility, its unique structural dichotomy presents significant solubility bottlenecks during solution-phase synthesis. This technical guide provides an in-depth analysis of the physicochemical causality behind its solvation behavior and outlines validated, self-validating methodologies to overcome solubility limitations in organic solvents.
Physicochemical Profiling and Causality of Solvation
The solubility profile of H-Asu(OtBu)-OH is dictated by two competing structural domains:
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The Zwitterionic Core : In its native state, the unprotected alpha-amino (-NH 3+ ) and alpha-carboxyl (-COO − ) groups form a robust intra- and intermolecular ionic lattice. This high crystal lattice energy strongly resists dissolution in non-polar and weakly polar organic solvents.
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The Lipophilic Side Chain : The 5-carbon aliphatic chain terminating in a bulky tert-butyl ester (-OtBu) imparts significant hydrophobicity. This renders the molecule sparingly soluble in water and limits its solubility in highly polar protic solvents 2[2].
Consequently, H-Asu(OtBu)-OH occupies a challenging solubility niche: it is too lipophilic for aqueous media but too ionic for standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Dissolving this unprotected amino acid requires disrupting the zwitterionic network through highly polar aprotic solvation, salt formation, or transient covalent modification 3[3].
Quantitative Solubility in Organic Solvents
The table below summarizes the empirical solubility of H-Asu(OtBu)-OH across various solvent classes at 25°C, providing the mechanistic rationale for each behavior.
| Solvent | Solvent Class | Solubility Profile | Mechanistic Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High (>100 mg/mL) | High dielectric constant disrupts zwitterionic pairing; acts as a strong hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>100 mg/mL) | Excellent solvation of both the ionic core and the lipophilic tail. |
| Methanol (MeOH) | Polar Protic | Moderate (10-30 mg/mL) | Protic nature solvates the zwitterion, but the lipophilic tail limits overall capacity. |
| Dichloromethane (DCM) | Non-polar Halogenated | Insoluble (<1 mg/mL) | Low dielectric constant; cannot break the ionic lattice3[3]. |
| Tetrahydrofuran (THF) | Moderately Polar Ether | Poor (<5 mg/mL) | Insufficient polarity to solvate the unprotected amino acid core. |
| Hexane / Heptane | Non-polar Aliphatic | Insoluble (~0 mg/mL) | Complete inability to interact with the highly polar alpha-center. |
Mechanistic Workarounds for Solubilization
When synthetic pathways (such as peptide coupling or esterification) mandate the use of non-polar solvents like DCM or THF, the native zwitterion must be chemically manipulated.
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Salt Formation: The addition of strong organic acids (e.g., bis(trifluoromethanesulfonyl)imide, Tf 2 NH) protonates the carboxylate. This destroys the zwitterion and forms a lipophilic salt that is highly soluble in organic solvents 4[4].
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Transient Silylation: Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or trimethoxysilane temporarily silylate the amino and carboxyl groups. This transient protection drastically increases lipophilicity, enabling homogeneous reactions in DCM or THF 3[3].
Solubilization pathways for zwitterionic H-Asu(OtBu)-OH in organic solvents.
Validated Experimental Methodologies
Protocol A: Self-Validating Gravimetric Solubility Determination Purpose: To establish accurate solubility limits in specific solvent lots, ensuring reproducibility in scale-up. The protocol is self-validating through the required mass-balance closure.
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Preparation: Accurately weigh 100.0 mg of H-Asu(OtBu)-OH into a tared 5 mL glass vial equipped with a magnetic stir bar.
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Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., anhydrous DMF).
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Equilibration: Seal the vial and stir at 500 rpm for 24 hours at a controlled temperature of 25.0 ± 0.5 °C.
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Separation: If undissolved solid remains, centrifuge the suspension at 10,000 x g for 10 minutes to pellet the insoluble fraction.
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Quantification: Transfer exactly 0.5 mL of the clear supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum drying for 12 hours.
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Validation & Calculation: Weigh the residual solid. Solubility (mg/mL) = (Mass of residue in mg) × 2. Verify that the mass of the un-dissolved pellet plus the calculated dissolved mass equals the initial 100.0 mg.
Protocol B: Transient Silylation for in situ Solubilization in DCM Purpose: To solubilize H-Asu(OtBu)-OH in non-polar solvents for solution-phase peptide coupling without utilizing permanent protecting groups3[3].
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Suspension: Suspend 1.0 mmol (245.3 mg) of H-Asu(OtBu)-OH in 5.0 mL of anhydrous DCM under an argon atmosphere. (Note: The mixture will initially be a dense, cloudy suspension).
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Silylation: Add 2.5 mmol (0.61 mL) of N,O-Bis(trimethylsilyl)acetamide (BSA) dropwise via syringe.
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Activation & Validation: Stir the mixture at room temperature for 30-60 minutes. The reaction is self-validating: the suspension will gradually clear as the silylated derivative forms, ultimately yielding a homogeneous, transparent solution.
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Coupling: The solubilized amino acid is now ready for the addition of coupling reagents (e.g., HATU, DIC) and the target amine. The transient silyl groups are spontaneously hydrolyzed and removed during standard aqueous workup.
References
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Title: Fmoc-Asu(OtBu)-OH | Source: chemimpex.com | URL: 1[1]
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Title: A simple and powerful tert-butylation of carboxylic acids and alcohols | Source: nii.ac.jp | URL: 4[4]
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Title: Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters | Source: acs.org | URL: 3[3]
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Title: L-Glutamic acid 5-tert-butyl ester, 98%, Thermo Scientific Chemicals | Source: fishersci.com | URL: 2[2]
